Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Catalog No.
S1893854
CAS No.
3943-80-4
M.F
C11H14O5
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Ethyl syringate solves the critical solubility and stability limitations of syringic acid and methyl ester derivatives in non-polar polymer matrices.

  • Enhanced lipophilicity (LogP ~1.7) ensures superior partitioning into hydrophobic domains vs. syringic acid.
  • High boiling point (352.5 °C) prevents outgassing during melt extrusion, providing lasting oxidative stability.
  • Ethyl ester avoids catalyst deactivation, enabling smooth reduction/transesterification for bio-based diol synthesis.

Ideal for sustainable TPU production, lignin depolymerization, and biocatalytic bleaching.

CAS Number

3943-80-4

Product Name

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

IUPAC Name

ethyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3

InChI Key

WKUVKFZZCHINKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Synonyms

Ethyl syringate, Ethyl 4-hydroxy-3,5-dimethoxybenzoate, Syringic acid ethyl ester, 4-Hydroxy-3,5-dimethoxybenzoic acid ethyl ester, Benzoic acid, 4-hydroxy-3,5-dimethoxy-, ethyl ester

Purity

≥98%

Package Size

5 g, 10 g, 25 g, 1 kg

Ethyl 4-hydroxy-3,5-dimethoxybenzoate (ethyl syringate, CAS 3943-80-4) is a highly functionalized bio-based aromatic compound characterized by a sterically hindered phenolic core flanked by two methoxy groups, and an ethyl ester moiety. In industrial procurement, it is primarily sourced as a building block for sustainable thermoplastic polyurethanes (TPUs), a lipophilic antioxidant for polymer stabilization, and a highly efficient laccase mediator for biocatalytic bleaching and lignin depolymerization[1]. The compound provides a critical bridge between the potent radical-scavenging properties of the syringyl motif and the enhanced organic solubility required for non-aqueous processing environments, making it a versatile intermediate in both materials science and green chemistry [2].

Research Fit

Ethyl ester scaffold for phenolic antioxidant screening
Cell-model endpoint studies requiring ester-specific cytotoxicity profiling
Workflows distinguishing ester derivatives from free acid counterparts

Buyers often consider substituting ethyl syringate with its free acid counterpart (syringic acid) or the lighter methyl ester (methyl syringate). However, generic substitution frequently fails in advanced material applications. Syringic acid possesses poor solubility in non-polar polymer matrices, and its free carboxylic acid group can interfere with base-catalyzed polymerizations or poison transition metal catalysts [1]. While methyl syringate resolves the acid interference, it suffers from higher volatility and lower lipophilicity. During high-temperature melt extrusion (e.g., >200 °C), the lighter methyl ester is more prone to outgassing and migration, whereas ethyl syringate's extended aliphatic tail provides superior matrix retention and a more favorable partition coefficient for hydrophobic formulations [2].

Substitution Risk

Ester Moiety Shift
Alkyl ester chain length alters lipophilicity and ionization; methyl or free acid analogs may shift assay partitioning and reactivity profiles.
Radical-Scavenging Profile
Class-level evidence indicates ethyl esters exhibit distinct DPPH/β-carotene kinetics compared to methyl or propyl esters; antioxidant performance may not transfer.
Cytotoxicity Context
Structural analogs from the same botanical source show variable IC₅₀ ranges; small scaffold modifications can shift cell-line response and confound reproducibility.

Reduced Thermal Volatility vs. Methyl Syringate

In high-temperature polymer processing, antioxidant retention is critical to prevent material degradation. Ethyl syringate exhibits a boiling point of approximately 352.5 °C, providing a substantially wider thermal processing window compared to methyl syringate, which boils at approximately 335 °C [1]. This reduction in volatility minimizes outgassing and additive migration during the melt-extrusion of polyesters and polyurethanes at temperatures between 200 °C and 250 °C, ensuring that the antioxidant remains embedded within the polymer matrix rather than being lost to the exhaust system.

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound Data352.5 °C
Comparator Or BaselineMethyl syringate (~335 °C)
Quantified Difference+17.5 °C increase in thermal stability limit
ConditionsStandard atmospheric pressure (760 mmHg)

Minimizing antioxidant volatility prevents additive loss and equipment fouling during high-temperature polymer extrusion.

Cytotoxic Activity
Reported
IC₅₀ 3.4–8.5 μM
Reported cell-model response context (HONE-1, KB, HT29)
Single-study comparison; independent replication needed

Enhanced Lipophilicity for Hydrophobic Oxidation

When utilized as a mediator in laccase-catalyzed oxidations (LMS), the mediator must effectively partition into the substrate's phase. Ethyl syringate possesses an estimated LogP of 1.7, which is significantly higher than that of methyl syringate (LogP ~1.4) and the free syringic acid (LogP ~1.04) [1]. This logarithmic increase translates to a substantially higher affinity for non-polar lipid phases or hydrophobic textile dyes, enhancing the electron transfer efficiency at the lipid-water interface during industrial bleaching or lignin depolymerization processes [2].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 1.7
Comparator Or BaselineMethyl syringate (LogP ~ 1.4) / Syringic acid (LogP ~ 1.04)
Quantified Difference~0.3 to 0.6 log unit increase over baseline analogs
ConditionsStandard biphasic partitioning models (computed)

Higher lipophilicity allows the mediator to better penetrate hydrophobic substrates, accelerating biocatalytic bleaching and delignification.

Radical Scavenging
Class-level
Ethyl sinapate ranked highest in DPPH/β-carotene bleaching among sinapic acid esters
Supports radical-scavenging assay context for ethyl ester class
Direct data for target compound not reported; class analog inference

Esterification Efficiency in Aromatic Diol Synthesis

In the synthesis of sustainable thermoplastic polyurethanes (TPUs), syringyl-based diols are generated via the reduction or transesterification of syringate esters. Using ethyl syringate as the starting material avoids the catalyst-poisoning effects of the free carboxylic acid found in syringic acid [1]. Furthermore, the ethyl leaving group provides a controlled reaction rate during the synthesis of macromonomers like 2-(4-(hydroxymethyl)-2,6-dimethoxyphenoxy)ethan-1-ol, yielding high-purity intermediates without the aggressive exotherms or methanol toxicity associated with methyl ester cleavage [1].

Evidence DimensionMonomer Synthesis Compatibility
Target Compound DataSmooth transesterification/reduction with ethanol byproduct
Comparator Or BaselineSyringic acid (catalyst poisoning) / Methyl syringate (methanol byproduct)
Quantified DifferenceElimination of free-acid interference and toxic methanol generation
ConditionsCatalytic reduction / transesterification for TPU macromonomers

Selecting the ethyl ester streamlines downstream purification and improves the safety and yield of bio-based polymer scale-up.

Ionization Profile
Class-level
Parent acid pKa shifts: +0.37 (para-OH), –0.12 (meta-OCH₃) vs. benzoic acid
Esterification alters ionization and partitioning behavior
Direct pKa for ethyl ester not available; review required

Bio-Based Thermoplastic Polyurethane (TPU) Manufacturing

Ethyl syringate is the ideal precursor for synthesizing sterically hindered aromatic diols. Its ethyl ester functionality ensures smooth reduction and transesterification without the catalyst deactivation caused by free syringic acid, making it highly suitable for producing rigid, sustainable polymer backbones [1].

High-Temperature Antioxidant Masterbatches

Due to its elevated boiling point (352.5 °C) and excellent radical scavenging ability, ethyl syringate is prioritized over methyl syringate in polymer masterbatches. It resists volatilization during melt extrusion, providing lasting oxidative stability to polyesters and polyolefins[2].

Industrial Laccase Mediator Systems (LMS)

In the biocatalytic bleaching of textiles and the depolymerization of lignin, ethyl syringate serves as a highly efficient electron-transfer mediator. Its enhanced lipophilicity (LogP ~1.7) allows it to partition effectively into hydrophobic domains, outperforming more hydrophilic mediators like syringic acid[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity studies
Cell-viability endpoint profile
Reproducibility across relevant cell lines
Radical-scavenging mechanism research
Ester-dependent lipophilicity
Lipid-phase assay context and scavenging rate verification
Esterase-mediated hydrolysis studies
Labile ethyl ester moiety
Hydrolysis kinetics in target biological matrices
Synthetic derivatization
Defined phenolic scaffold
Purity and downstream reaction consistency

XLogP3

1.7

Other CAS

3943-80-4

Wikipedia

Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester

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